
2-Pentynyltrimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentynyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H16IN. This compound is known for its unique structure, which includes a pentynyl group attached to a trimethylammonium ion, and is commonly used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynyltrimethylammonium iodide typically involves the reaction of 2-pentynyl bromide with trimethylamine, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions
2-Pentynyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the corresponding halide salts.
科学的研究の応用
2-Pentynyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Pentynyltrimethylammonium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport by binding to specific sites on the membrane or ion channels. This interaction can lead to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Hexamethylammonium iodide
Comparison
2-Pentynyltrimethylammonium iodide is unique due to the presence of the pentynyl group, which imparts distinct chemical and biological properties. Unlike tetramethylammonium iodide, which lacks the alkyne functionality, this compound can participate in additional reactions such as alkyne coupling and cycloaddition. This makes it a versatile compound in both chemical synthesis and biological studies.
特性
CAS番号 |
4075-90-5 |
|---|---|
分子式 |
C8H16IN |
分子量 |
253.12 g/mol |
IUPAC名 |
trimethyl(pent-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-5-6-7-8-9(2,3)4;/h5,8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
HCIZTSPNWBFPJD-UHFFFAOYSA-M |
正規SMILES |
CCC#CC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


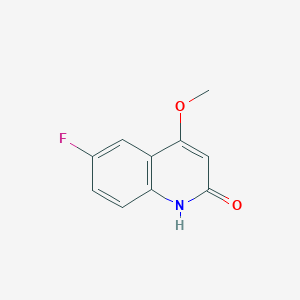
![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
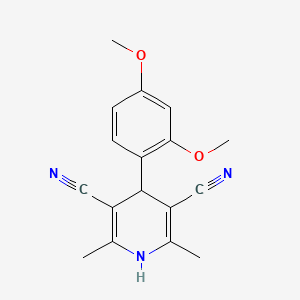
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
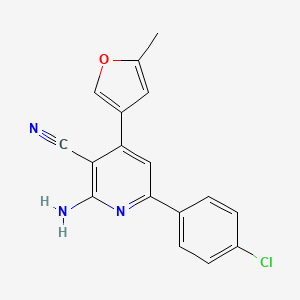


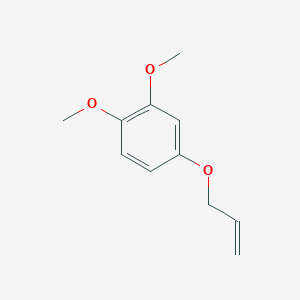
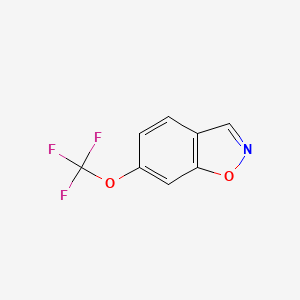

![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
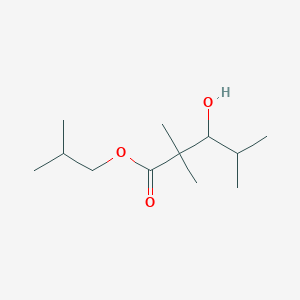
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

